

biochemical and physical properties of Adenosine 3',5'-cyclic methylphosphonate

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Compound of Interest

Compound Name: Adenosine 3',5'-cyclic
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An In-depth Technical Guide on the Biochemical and Physical Properties of **Adenosine 3',5'-cyclic Methylphosphonate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger pivotal in a multitude of cellular signaling pathways. Its levels are primarily regulated by the synthetic activity of adenylyl cyclase and the degradative action of phosphodiesterases (PDEs). The modification of the cyclic phosphate moiety in cAMP has been a key strategy in developing analogs with altered biochemical and pharmacological properties. This guide focuses on a specific analog, **Adenosine 3',5'-cyclic methylphosphonate**, providing a comprehensive overview of its known and inferred biochemical and physical properties, its interaction with key signaling proteins, and detailed experimental protocols for its characterization. Due to the limited direct experimental data on **Adenosine 3',5'-cyclic methylphosphonate**, this document leverages the extensive knowledge of its parent molecule, cAMP, and general characteristics of nucleotide methylphosphonates to provide a thorough technical resource.

Physicochemical Properties

Quantitative data for **Adenosine 3',5'-cyclic methylphosphonate** is not readily available in the literature. Therefore, the properties of the well-characterized parent compound, cAMP, are presented below for reference and comparison. It is anticipated that the methylphosphonate analog will have a slightly higher molecular weight and potentially altered solubility and lipophilicity.

Table 1: Physicochemical Properties of Adenosine 3',5'-cyclic Monophosphate (cAMP)

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ N ₅ O ₆ P	[1][2]
Molecular Weight	329.21 g/mol	[1][2]
CAS Number	60-92-4	[1][2]
Appearance	White powder	[3]
Melting Point	260 °C (decomposes)	[3]
Solubility in Water	10 mg/mL	[3]
pKa	~3.8, ~9.5	N/A
UV Absorption (λ _{max})	259 nm (at pH 7)	N/A

Biochemical Properties and Signaling Pathways

Adenosine 3',5'-cyclic methylphosphonate is an analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate group is replaced by a methyl group. This substitution is expected to confer resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[4]

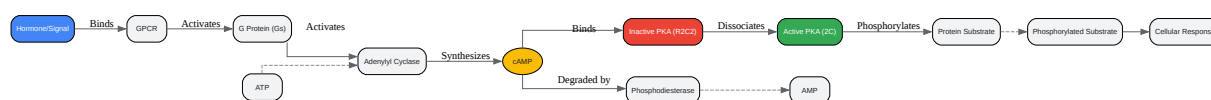
Interaction with Protein Kinase A (PKA)

cAMP is the primary activator of cAMP-dependent Protein Kinase A (PKA).[5] PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[6][7] These catalytic subunits then phosphorylate a variety of

downstream protein substrates on serine and threonine residues, thereby regulating numerous cellular processes.[5][7]

The biological activity of **Adenosine 3',5'-cyclic methylphosphonate** will largely depend on its ability to bind to and activate PKA. The methylphosphonate substitution introduces a chiral center at the phosphorus atom, resulting in two diastereomers (Rp and Sp). These diastereomers often exhibit different affinities for and abilities to activate PKA. Generally, for phosphorothioate analogs of cAMP, the Sp-isomer acts as an agonist, activating PKA, while the Rp-isomer can act as an antagonist.[8] A similar stereochemical preference can be expected for the methylphosphonate analog.

Signaling Pathway Diagram



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Caption: General signaling pathway of PKA activation by cAMP.

Resistance to Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphodiester bond of cAMP and cGMP, thus terminating their signaling.[4] The methylphosphonate linkage in **Adenosine 3',5'-cyclic methylphosphonate** is expected to be resistant to cleavage by PDEs. This resistance would lead to a prolonged intracellular half-life of the analog compared to cAMP, resulting in sustained activation of its downstream effectors like PKA.[9]

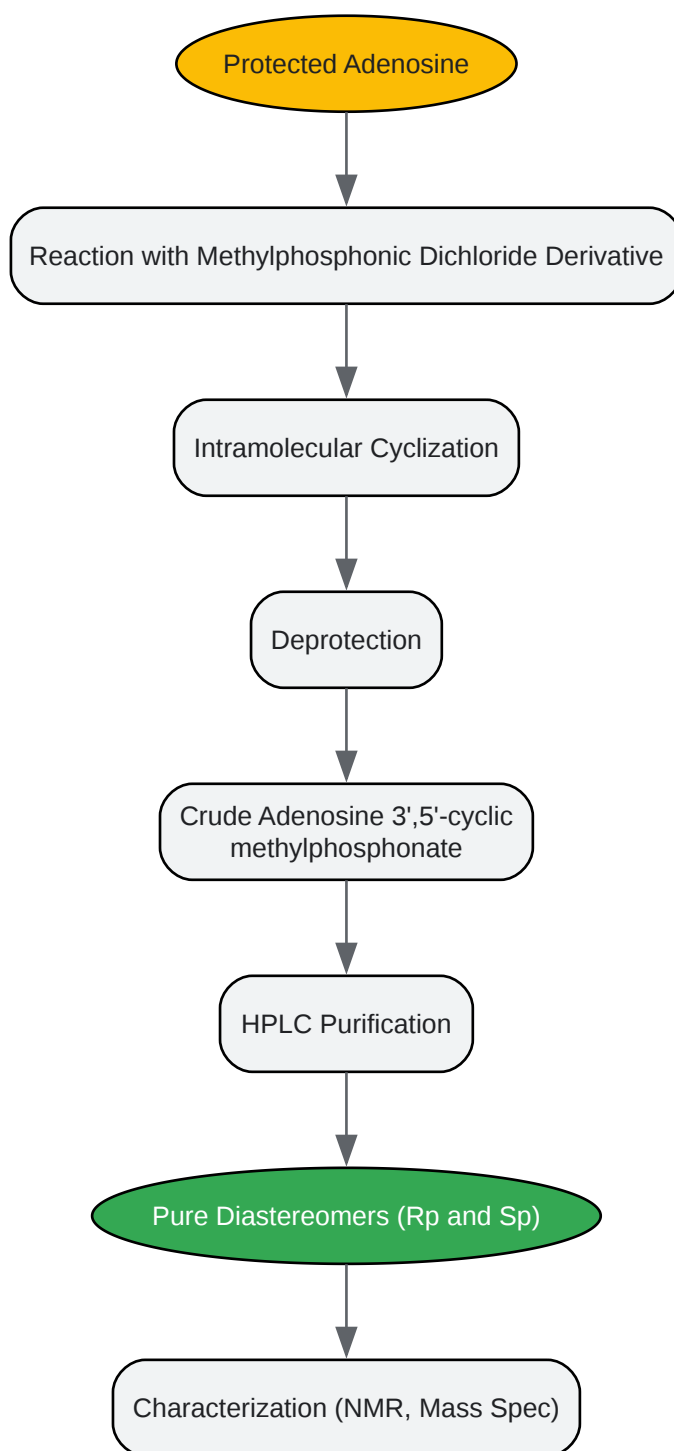
Experimental Protocols

Detailed experimental protocols are crucial for characterizing the biochemical and physical properties of **Adenosine 3',5'-cyclic methylphosphonate**. Below are methodologies for key experiments.

Synthesis and Purification

The synthesis of nucleoside methylphosphonates can be challenging. A general approach involves the chemical synthesis from protected adenosine precursors.^[10] Purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Synthesis and Purification



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Caption: A generalized workflow for the synthesis and purification of **Adenosine 3',5'-cyclic methylphosphonate**.

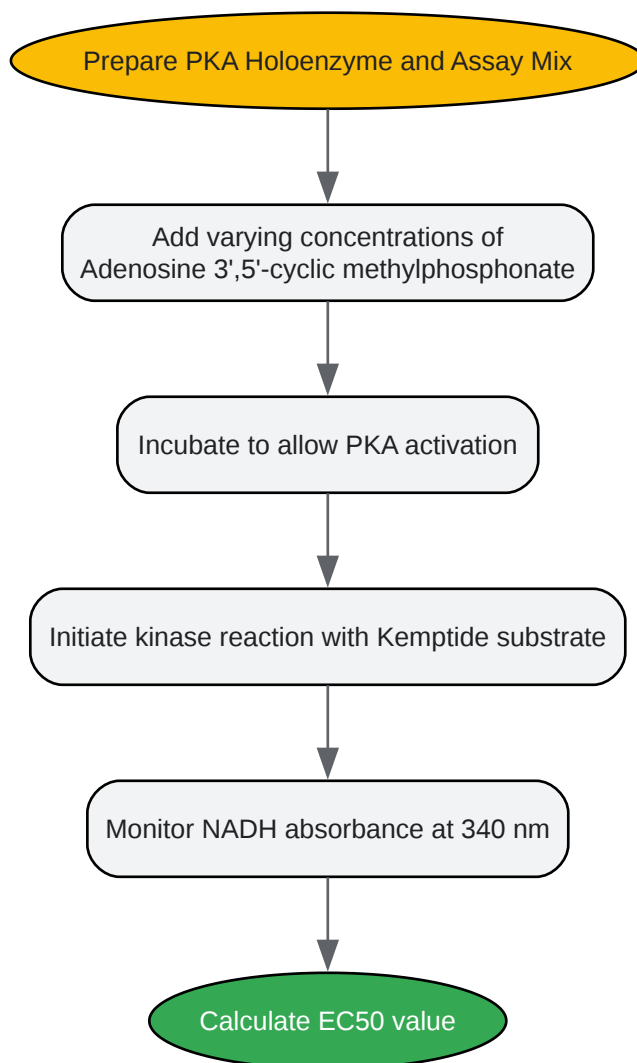
PKA Activation Assay

The ability of **Adenosine 3',5'-cyclic methylphosphonate** to activate PKA can be determined using various kinase assay formats. A common method is a coupled-enzyme spectrophotometric assay or a fluorescence-based assay.[\[11\]](#)[\[12\]](#)

Protocol: PKA Catalytic Activity Assay

- Reagents and Buffers:
 - PKA Holoenzyme (e.g., from bovine heart)
 - Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 15 units/mL lactate dehydrogenase, 7 units/mL pyruvate kinase.[\[11\]](#)
 - Substrate Peptide: Kemptide (LRRASLG).[\[11\]](#)
 - **Adenosine 3',5'-cyclic methylphosphonate** stock solution (in DMSO or aqueous buffer).
- Procedure:
 - In a 96-well plate, add 5 nM PKA holoenzyme to the assay buffer.
 - Add varying concentrations of **Adenosine 3',5'-cyclic methylphosphonate** to the wells.
 - Incubate for 20 minutes at room temperature to allow for PKA activation.
 - Initiate the kinase reaction by adding 0.2 mM Kemptide substrate.
 - Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to PKA activity.
- Data Analysis:
 - Calculate the initial reaction rates for each concentration of the analog.
 - Plot the PKA activity against the logarithm of the analog concentration to determine the EC₅₀ value (the concentration required for half-maximal activation).

Experimental Workflow for PKA Activation Assay



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Caption: Workflow for determining the PKA activation potential of **Adenosine 3',5'-cyclic methylphosphonate**.

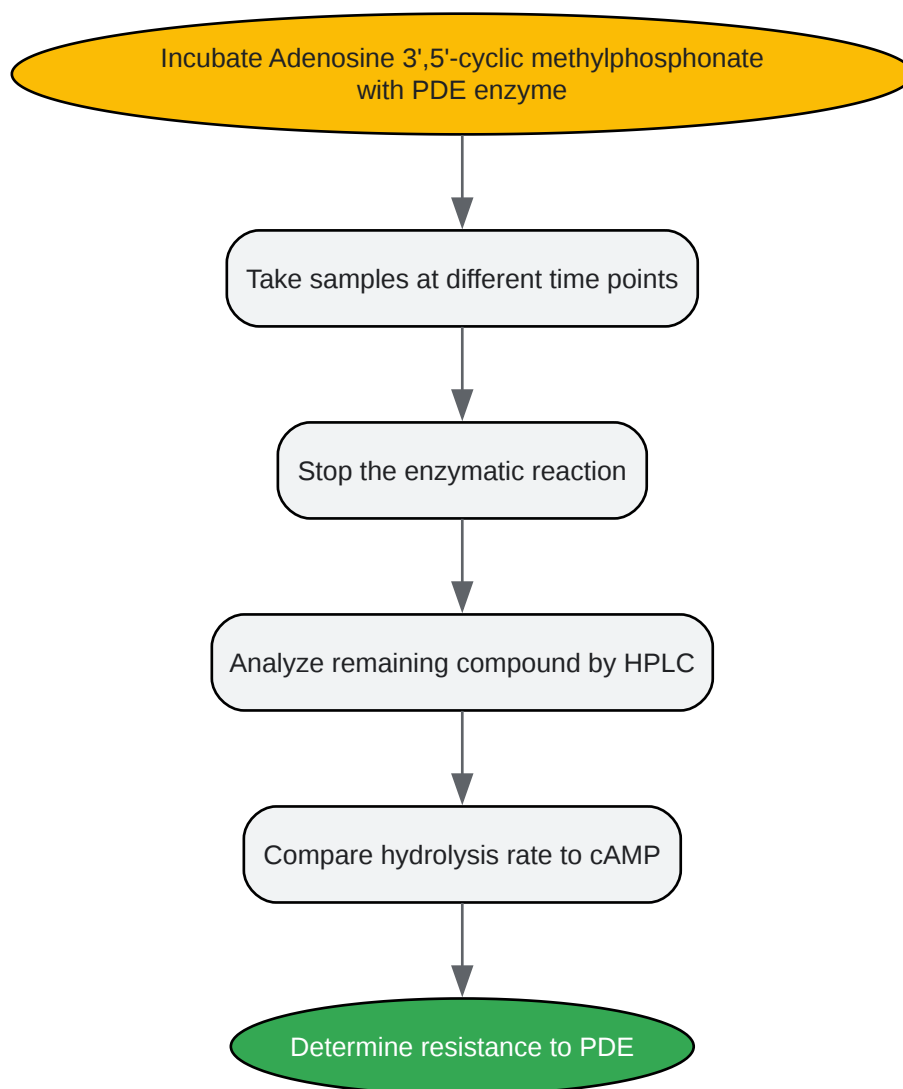
Phosphodiesterase (PDE) Resistance Assay

The stability of **Adenosine 3',5'-cyclic methylphosphonate** against PDE-mediated hydrolysis can be assessed by incubating the compound with a purified PDE enzyme and measuring its degradation over time.

Protocol: PDE Resistance Assay

- Reagents and Buffers:
 - Purified PDE enzyme (e.g., PDE3 or PDE4).[9][13]
 - Assay Buffer: 40 mM MOPS, pH 7.5, 15 mM magnesium acetate, 0.2 mg/mL BSA.[14]
 - **Adenosine 3',5'-cyclic methylphosphonate** stock solution.
 - cAMP stock solution (as a control).
- Procedure:
 - Incubate a known concentration of **Adenosine 3',5'-cyclic methylphosphonate** with the PDE enzyme in the assay buffer at 37°C.
 - At various time points, stop the reaction (e.g., by boiling or adding a stop solution).
 - Analyze the amount of remaining **Adenosine 3',5'-cyclic methylphosphonate** using HPLC.
 - Perform a parallel experiment with cAMP as a substrate for comparison.
- Data Analysis:
 - Plot the concentration of the remaining compound against time to determine the rate of hydrolysis.
 - Compare the hydrolysis rate of **Adenosine 3',5'-cyclic methylphosphonate** to that of cAMP to assess its resistance to PDE.

Experimental Workflow for PDE Resistance Assay



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Caption: Workflow for assessing the phosphodiesterase resistance of **Adenosine 3',5'-cyclic methylphosphonate**.

Conclusion

Adenosine 3',5'-cyclic methylphosphonate represents a potentially valuable tool for studying cAMP-mediated signaling pathways. Its anticipated resistance to phosphodiesterases could provide a means for sustained activation of PKA in cellular and in vivo models. However, a thorough characterization of its physicochemical and biochemical properties, including the stereospecific effects of its Rp and Sp isomers, is essential. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to undertake such

characterization, paving the way for its potential application in drug development and biomedical research. Further studies are warranted to fully elucidate the biological activities of this intriguing cAMP analog.

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